(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone
Overview
Description
Molecular Structure Analysis
The crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone has been determined . The compound crystallizes in the monoclinic space group P2 1 with unit cell parameters a = 6.5465(9) Å, b = 8.0647(11) Å, c = 10.8476(15) Å, β = 105.591(3)°, and V = 551.63(13) Å 3 .Scientific Research Applications
Synthesis and Reactivity :
- (4-Chlorophenyl)(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized and found to undergo Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles under specific conditions, indicating potential for complex organic synthesis (Pouzet et al., 1998).
- Another study explored the reaction of (4-chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone with arylamines, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives, highlighting its reactivity in organic synthesis (Harano et al., 2007).
Structural and Molecular Studies :
- The role of edge-to-face interaction between aromatic rings in clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene was investigated, where (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone served as clathrate hosts, contributing to our understanding of molecular interactions (Eto et al., 2011).
Antioxidant Properties :
- A derivative, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, and its bromine-substituted derivatives were synthesized and evaluated for antioxidant activities. These compounds showed effective radical scavenging and potential antioxidant properties (Çetinkaya et al., 2012).
Dynamics and Thermal Properties :
- The dynamics, polarity, and thermal properties of isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone were studied, revealing significant insights into the physicochemical properties of these compounds (Saiz et al., 1996).
Heterocyclization and Derivative Formation :
- A study demonstrated the use of 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction leading to heterocyclization to form an isoflavone, expanding the potential applications in chemical synthesis (Moskvina et al., 2015).
Photostability and Environmental Behavior :
- The environmental fate and behavior of a related compound, benzophenone-8 (BP8), were studied in aqueous solutions. This research contributes to understanding the environmental impact and stability of such compounds (Santos & Esteves da Silva, 2019).
properties
IUPAC Name |
(4-chlorophenyl)-(2,4-dihydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCRKLJFFOUPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone |
Synthesis routes and methods
Procedure details
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